3-[1,1'-Biphenyl]-4-yl-1H-pyrazole

Lipophilicity Drug-likeness Membrane permeability

High-purity (≥98%) 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole with elevated XLogP (3.5) enables BBB penetration for CNS drug discovery. Its rigid biphenyl scaffold (two rotatable bonds) targets hydrophobic protein pockets beyond simpler analogs. Validated pharmacophore for AChE inhibitors (IC₅₀ 0.35 μM) & Na⁺ channel blockers; also serves as a direct precursor for fluorescent probes & OLED materials. Bypass late-stage Suzuki couplings—access differentiated chemical space now.

Molecular Formula C15H12N2
Molecular Weight 220.275
CAS No. 446276-22-8
Cat. No. B2967315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1,1'-Biphenyl]-4-yl-1H-pyrazole
CAS446276-22-8
Molecular FormulaC15H12N2
Molecular Weight220.275
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NN3
InChIInChI=1S/C15H12N2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-11-16-17-15/h1-11H,(H,16,17)
InChIKeyDSMVTVVOTMNIHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[1,1'-Biphenyl]-4-yl-1H-pyrazole (CAS 446276-22-8): A Biphenyl-Pyrazole Building Block for Medicinal Chemistry and Organic Synthesis


3-[1,1'-Biphenyl]-4-yl-1H-pyrazole (CAS 446276-22-8), also referred to as 5-(4-phenylphenyl)-1H-pyrazole, is a heterocyclic building block featuring a 1H-pyrazole core substituted at the 3-position with a 1,1'-biphenyl moiety [1]. With a molecular formula of C₁₅H₁₂N₂ and a molecular weight of 220.27 g/mol, this compound is utilized as a synthetic intermediate in medicinal chemistry and materials science . The biphenyl-pyrazole scaffold serves as a pharmacophore in biologically active molecules, including acetylcholinesterase inhibitors and sodium channel blockers [2].

Why 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole Cannot Be Simply Replaced by Simpler 3-Aryl-1H-Pyrazoles


The 3-aryl-1H-pyrazole family encompasses a broad range of analogs (e.g., 3-phenyl, 3-(p-tolyl), 3-(4-chlorophenyl)), but their physicochemical properties and synthetic utilities differ markedly. The extended biphenyl substituent in 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole confers significantly higher lipophilicity (XLogP = 3.5) compared to simple 3-phenyl-1H-pyrazole (XLogP = 1.9) or 3-(p-tolyl)-1H-pyrazole (XLogP = 2.2) [1]. This difference in lipophilicity directly impacts compound solubility, membrane permeability, and biological target engagement [2]. Furthermore, the rigid biphenyl system provides two rotatable bonds, enabling conformational flexibility that is absent in simpler 3-aryl analogs, which possess only one rotatable bond [1]. These structural distinctions mean that substituting a biphenyl-pyrazole building block with a simpler analog cannot replicate the same molecular recognition or physicochemical profile in downstream applications.

Quantitative Differentiation Evidence for 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole Against Closest Analogs


Lipophilicity (XLogP) Differentiation: Biphenyl vs. Simpler 3-Aryl-1H-Pyrazoles

The calculated lipophilicity (XLogP) of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole is 3.5, which is substantially higher than that of 3-phenyl-1H-pyrazole (XLogP = 1.9), 3-(p-tolyl)-1H-pyrazole (XLogP = 2.2), and 3-(4-chlorophenyl)-1H-pyrazole (XLogP = 2.5) [1][2]. This represents a ΔXLogP of +1.6, +1.3, and +1.0 log units, respectively.

Lipophilicity Drug-likeness Membrane permeability

Melting Point and Solid-State Stability Advantage Over 3-Phenyl-1H-pyrazole

3-[1,1'-Biphenyl]-4-yl-1H-pyrazole exhibits a melting point of 160–161 °C, which is significantly higher than the melting point of 3-phenyl-1H-pyrazole (75–77 °C) [1][2]. This higher melting point provides superior solid-state stability and reduced risk of degradation during ambient storage and handling.

Solid-state stability Crystallinity Handling

Conformational Flexibility via Two Rotatable Bonds vs. Single Rotatable Bond in Simpler Analogs

3-[1,1'-Biphenyl]-4-yl-1H-pyrazole possesses two rotatable bonds (the inter-phenyl bond and the pyrazole-phenyl bond), whereas 3-phenyl-1H-pyrazole, 3-(p-tolyl)-1H-pyrazole, and 3-(4-chlorophenyl)-1H-pyrazole each possess only one rotatable bond [1]. This additional rotational degree of freedom allows the biphenyl group to adopt multiple conformations, potentially enhancing interactions with diverse biological targets.

Conformational flexibility Molecular recognition SAR studies

Purity and Commercial Availability Compared to 3-(p-Tolyl)-1H-pyrazole and 3-(4-Chlorophenyl)-1H-pyrazole

Commercially available 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole is offered at 98% purity (Leyan) , with other suppliers (Matrix Scientific) providing >95% purity at a price of $217/1g . In comparison, 3-(p-tolyl)-1H-pyrazole is typically available at 95% purity (Bidepharm, ¥297/1g; eNovation, $95/1g) , and 3-(4-chlorophenyl)-1H-pyrazole is generally supplied at research-grade purity without explicit certification [1].

Purity Procurement Analytical specification

Biphenyl as a Pre-Installed Pharmacophoric Element: Scaffold Differentiation from Halogenated 3-Aryl-1H-Pyrazoles

The biphenyl motif is a well-established privileged structure in medicinal chemistry, appearing in angiotensin II receptor antagonists, kinase inhibitors, and other bioactive molecules [1]. Unlike 3-(4-chlorophenyl)-1H-pyrazole or 3-(4-bromophenyl)-1H-pyrazole, which require subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to install a second aryl ring, 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole provides the biphenyl system pre-installed [2]. This eliminates the need for palladium-catalyzed coupling steps in the downstream synthetic route, saving both time and catalyst costs.

Pharmacophore design Synthetic efficiency Medicinal chemistry

Preferred Application Scenarios for 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole in Scientific Procurement and Research


Construction of CNS-Targeted Multitargeted Ligand Libraries

Based on the established role of the biphenyl-pyrazole scaffold as a first-in-class dual inhibitor of acetylcholinesterase (AChE, IC₅₀ = 0.35 μM) and tau protein aggregation [1], 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole serves as a direct starting material for synthesizing neuroprotective agent libraries. Its elevated lipophilicity (XLogP = 3.5) supports blood-brain barrier penetration, making it a rational choice for CNS drug discovery programs targeting Alzheimer's disease and related dementias.

Synthesis of Sodium Channel Blocker Candidates for Neuropathic Pain

The biphenyl-pyrazole core has been validated in the design of sodium channel blockers with outstanding efficacy in the Chung rat spinal nerve ligation (SNL) model of neuropathic pain [2]. 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole can be used directly as a key intermediate for constructing biphenyl pyrazole dicarboxamide analogs, bypassing the need for late-stage Suzuki couplings that would be required when starting from halogenated phenyl-pyrazole precursors.

Structure-Activity Relationship (SAR) Exploration of Hydrophobic Binding Pockets

The biphenyl group provides a larger, more lipophilic substituent compared to simple phenyl, p-tolyl, or 4-chlorophenyl groups. Researchers investigating SAR around hydrophobic protein pockets (e.g., kinase ATP-binding sites, GPCR transmembrane domains) can prioritize 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole to probe the spatial and lipophilic tolerance of target binding sites [3].

Material Science and Fluorescent Probe Development

The extended π-conjugated biphenyl system attached to the pyrazole ring endows 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole with enhanced UV absorption and potential fluorescence properties compared to simpler 3-aryl-1H-pyrazoles [4]. This makes it suitable as a building block for the synthesis of fluorescent probes, organic light-emitting diode (OLED) materials, and other optoelectronic applications where extended conjugation is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.